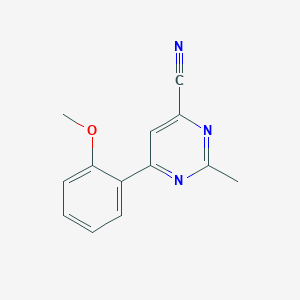
6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).
Major Products Formed
Oxidation: Formation of 6-(2-hydroxyphenyl)-2-methylpyrimidine-4-carbonitrile.
Reduction: Formation of 6-(2-methoxyphenyl)-2-methylpyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
科学研究应用
6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, and interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 6-(2-Hydroxyphenyl)-2-methylpyrimidine-4-carbonitrile
- 6-(2-Methoxyphenyl)-2-ethylpyrimidine-4-carbonitrile
- 6-(2-Methoxyphenyl)-2-methylpyrimidine-4-amine
Uniqueness
6-(2-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, while the cyano group provides a site for further functionalization. This combination of features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-15-10(8-14)7-12(16-9)11-5-3-4-6-13(11)17-2/h3-7H,1-2H3 |
InChI 键 |
LQUFMQJDAMHTJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















